Halauxifen

Vue d'ensemble

Description

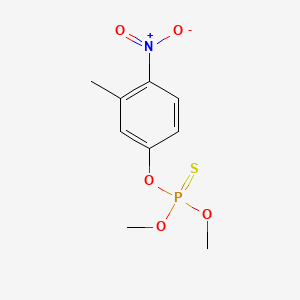

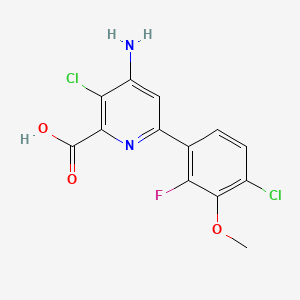

Halauxifen is a synthetic auxin herbicide developed by Corteva Agriscience . It is also known as 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid . It is used as a weed control agent, particularly for dicot weeds in cereal crops .

Molecular Structure Analysis

Halauxifen has the molecular formula C13H9Cl2FN2O3 . The exact molecular structure is not provided in the search results.

Physical And Chemical Properties Analysis

Halauxifen has a molecular weight of 331.127 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, etc., are not provided in the search results.

Applications De Recherche Scientifique

Mode of Action

Halauxifen-methyl is a new auxin herbicide developed by Corteva Agriscience . It has been suggested that ABF5 may be the target of halauxifen-methyl, as AFB5 mutants of Arabidopsis thaliana are resistant to halauxifen-methyl, which preferentially binds to AFB5 . The mode of action of halauxifen-methyl involves disrupting the homeostasis of indole-3-acetic acid (IAA) and stimulating the overproduction of ethylene and Abscisic Acid (ABA) by inducing the overexpression of the 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED) genes involved in ethylene and ABA biosynthesis .

Herbicidal Activity

Halauxifen-methyl has been found to have potent herbicidal activity. In a study, it was found that the IC50 value of a compound was 45 times lower than that of the halauxifen-methyl commercial herbicide . This suggests that halauxifen-methyl could be a powerful tool in controlling weed growth.

Use in Cereal Crops

Halauxifen-methyl has been used as a herbicide on winter cereals (soft wheat, durum wheat, spelt, barley, rye, triticale) and spring cereals (wheat, barley, durum wheat, and rye) . This shows its wide applicability in different types of cereal crops.

Control of Broadleaf Weeds

Halauxifen-methyl has been used for the control of broadleaf weeds in cereals . This highlights its effectiveness in controlling a specific type of weed, broadening its use in agricultural practices.

Resistance to Glyphosate

Halauxifen-methyl has been found to be effective on glyphosate-resistant horseweed . This suggests that it could be used as an alternative to glyphosate, a widely used herbicide that some weeds have developed resistance to.

Potential for New Herbicide Development

The structural skeleton of halauxifen-methyl has been used as a template for the design and synthesis of new compounds with potent herbicidal activity . This indicates that halauxifen-methyl could play a crucial role in the development of new herbicides.

Mécanisme D'action

Target of Action

Halauxifen-methyl, a new auxin herbicide developed by Corteva Agriscience, primarily targets the Auxin Signaling F-Box Protein 5 (AFB5) . AFB5 is a protein in Arabidopsis thaliana, and mutants of this protein are resistant to halauxifen-methyl . This suggests that halauxifen-methyl preferentially binds to AFB5 .

Mode of Action

Halauxifen-methyl mimics the function of indole-3-acetic acid (IAA) , a natural plant hormone. It disrupts the homeostasis of IAA, leading to overproduction of ethylene and Abscisic Acid (ABA) . This is achieved by inducing the overexpression of the 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED) genes involved in ethylene and ABA biosynthesis .

Biochemical Pathways

The disruption of IAA homeostasis and the overproduction of ethylene and ABA are key biochemical pathways affected by halauxifen-methyl . The overexpression of ACS and NCED genes leads to an increase in ethylene and ABA biosynthesis . These changes in hormone levels can have profound effects on plant growth and development.

Pharmacokinetics

Halauxifen-methyl is absorbed by the leaves, translocates systemically through the phloem and xylem stream, and finally accumulates in the meristematic tissue . This systemic mobility and selectivity make it a potent herbicide for controlling weeds in cereal crops .

Result of Action

The result of halauxifen-methyl’s action is the induction of senescence and plant death . By disrupting IAA homeostasis and stimulating the overproduction of ethylene and ABA, halauxifen-methyl leads to profound morphological effects on growing dicot weeds, ultimately leading to plant death .

Action Environment

It is known that the compound exhibits systemic mobility and selectivity, making it a predominant herbicide for controlling weeds in various cereal crops

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FN2O3/c1-21-12-6(14)3-2-5(10(12)16)8-4-7(17)9(15)11(18-8)13(19)20/h2-4H,1H3,(H2,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLBEFSLWYDQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241447 | |

| Record name | 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Halauxifen | |

CAS RN |

943832-60-8 | |

| Record name | Halauxifen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943832608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALAUXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6XT37HY9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does halauxifen-methyl control weeds?

A1: Halauxifen-methyl is a synthetic auxin herbicide that disrupts plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA). [] This disruption leads to uncontrolled growth, ultimately resulting in plant death.

Q2: Which weeds are particularly susceptible to halauxifen-methyl?

A2: Research indicates that halauxifen-methyl effectively controls a broad spectrum of broadleaf weeds, including glyphosate-resistant horseweed (Conyza canadensis), common ragweed (Ambrosia artemisiifolia), and giant ragweed (Ambrosia trifida). [, , , ]

Q3: Is halauxifen-methyl effective against weeds resistant to other auxin herbicides?

A3: Interestingly, halauxifen-methyl demonstrates efficacy against some weed populations resistant to 2,4-D, a commonly used auxin herbicide. This suggests a potentially distinct mode of action compared to other auxin herbicides. []

Q4: Does halauxifen-methyl offer any advantages over existing auxin herbicides like 2,4-D and dicamba?

A4: Studies show that halauxifen-methyl provides effective weed control at significantly lower application rates compared to 2,4-D and dicamba. [, ] Additionally, it exhibits a wider pre-plant application window in certain crops, potentially offering more flexibility for farmers. [, ]

Q5: Can the efficacy of halauxifen-methyl be improved through tank-mixing with other herbicides?

A6: Yes, combining halauxifen-methyl with other herbicides often enhances its weed control spectrum and efficacy. For instance, mixing with herbicides like dicamba, 2,4-D, glyphosate, metribuzin, or saflufenacil has shown promising results in controlling a wider range of weed species. [, , , , , , ]

Q6: Are there concerns regarding the development of herbicide resistance to halauxifen-methyl?

A9: As with any herbicide, the potential for resistance development in weeds exists. Implementing integrated weed management practices, including herbicide rotation and diverse weed control tactics, is crucial to delay or prevent resistance to halauxifen-methyl. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.